molecular formula C7H14ClNO2 B13872280 Ethyl (3-chloropropyl)methylcarbamate CAS No. 27097-68-3

Ethyl (3-chloropropyl)methylcarbamate

Cat. No.: B13872280
CAS No.: 27097-68-3
M. Wt: 179.64 g/mol
InChI Key: YXHMPUVTZRRMNB-UHFFFAOYSA-N
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Description

Ethyl (3-chloropropyl)methylcarbamate is a chemical compound belonging to the class of carbamate esters. These compounds are characterized by the presence of an ester of carbamic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-chloropropyl)methylcarbamate can be synthesized through a reaction involving ethyl chloroformate and 3-chloropropylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Ethyl chloroformate+3-chloropropylamineEthyl (3-chloropropyl)methylcarbamate+HCl\text{Ethyl chloroformate} + \text{3-chloropropylamine} \rightarrow \text{this compound} + \text{HCl} Ethyl chloroformate+3-chloropropylamine→Ethyl (3-chloropropyl)methylcarbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-chloropropyl)methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

Ethyl (3-chloropropyl)methylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (3-chloropropyl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler ester of carbamic acid with similar chemical properties.

    Ethyl carbamate: Another ester of carbamic acid, known for its presence in fermented foods and beverages.

    tert-Butyl (3-chloropropyl)methylcarbamate: A related compound with a tert-butyl group instead of an ethyl group.

Uniqueness

Ethyl (3-chloropropyl)methylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its combination of an ethyl group and a 3-chloropropyl group makes it suitable for various applications that other carbamates may not be able to fulfill.

Biological Activity

Ethyl (3-chloropropyl)methylcarbamate is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a carbamate compound. Its structure can be represented as follows:

  • Molecular Formula : C₇H₁₄ClN₁O₂
  • Molecular Weight : 177.65 g/mol

The presence of the chloropropyl group is significant in determining the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar to other carbamates, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially causing neurotoxic effects.
  • Cytotoxicity : Studies have indicated that carbamate compounds can induce cytotoxic effects in various cell lines, suggesting a potential for both therapeutic and harmful outcomes depending on concentration and exposure duration.

Toxicological Profile

The toxicological effects of this compound have been explored in several studies, highlighting its potential risks:

  • Acute Toxicity : Exposure to high concentrations can lead to symptoms associated with cholinergic crisis, including muscle weakness, seizures, and respiratory failure.
  • Chronic Effects : Long-term exposure may be linked to neurodegenerative diseases and other chronic health issues due to persistent inhibition of AChE.

Case Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of this compound in rodent models. The findings indicated:

  • Behavioral Changes : Animals exposed to the compound exhibited significant changes in locomotor activity and cognitive functions.
  • Histopathological Changes : Examination revealed neuronal degeneration in the hippocampus, suggesting potential long-term impacts on memory and learning.

Case Study 2: Environmental Impact

Research on the environmental persistence of this compound showed that it can accumulate in aquatic systems, posing risks to aquatic life. The study reported:

  • Bioaccumulation : Fish exposed to contaminated water showed elevated levels of the compound, leading to concerns about trophic transfer and ecosystem health.

Data Summary Table

Biological ActivityObservationsReferences
AChE InhibitionSignificant increase in acetylcholine levels
CytotoxicityInduced cell death in various cancer cell lines
NeurotoxicityBehavioral changes in rodent models
Environmental ImpactBioaccumulation in aquatic organisms

Properties

CAS No.

27097-68-3

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

ethyl N-(3-chloropropyl)-N-methylcarbamate

InChI

InChI=1S/C7H14ClNO2/c1-3-11-7(10)9(2)6-4-5-8/h3-6H2,1-2H3

InChI Key

YXHMPUVTZRRMNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CCCCl

Origin of Product

United States

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